

Spectroscopic Characterization of 5-(Bromomethyl)-2-fluorobenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 5-(Bromomethyl)-2-fluorobenzonitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **5-(Bromomethyl)-2-fluorobenzonitrile**. Due to the limited availability of direct experimental spectra for this specific molecule, this guide presents a detailed prediction of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of structurally similar compounds, primarily 5-bromo-2-fluorobenzonitrile and 2-fluoro-5-methylbenzonitrile, providing a reliable reference for the identification and characterization of the title compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for **5-(Bromomethyl)-2-fluorobenzonitrile**. These values are estimated based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~7.7 - 7.8	dd	$J_{HH} \approx 8.5, 2.0$	1H	H-4
~7.6 - 7.7	m	-	1H	H-6
~7.2 - 7.3	t	$J_{HH} \approx 8.5$	1H	H-3
~4.5	s	-	2H	-CH ₂ Br

Note: Chemical shifts for aromatic protons are estimated based on analogs. The singlet for the bromomethyl group is a key identifying feature.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~160 (d, $^1J_{CF} \approx 250$ Hz)	C-2
~135 - 140	C-5
~133 (d, $^3J_{CF} \approx 8$ Hz)	C-4
~130 (d, $^4J_{CF} \approx 4$ Hz)	C-6
~117 (d, $^2J_{CF} \approx 20$ Hz)	C-3
~115	C-1
~115	-CN
~30 - 35	-CH ₂ Br

Note: The carbon attached to fluorine will appear as a doublet with a large coupling constant. Other aromatic carbons will also show smaller couplings to fluorine.

Table 3: Predicted Key IR Absorptions (ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2230	Strong	C≡N stretch
~1610, 1580, 1490	Medium-Strong	C=C aromatic ring stretch
~1250	Strong	C-F stretch
~1220	Medium	C-Br stretch (in -CH ₂ Br)
~700 - 900	Strong	C-H out-of-plane bend

Table 4: Predicted Mass Spectrometry Data (EI)

m/z	Relative Intensity (%)	Assignment
213/215	High	[M] ⁺ (Molecular ion peak with bromine isotopes)
134	High	[M - Br] ⁺ (Loss of bromine radical)
107	Medium	[M - Br - HCN] ⁺ (Loss of Br and HCN)

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **5-(Bromomethyl)-2-fluorobenzonitrile** in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Transfer the solution to a clean, dry 5 mm NMR tube.
- ^1H NMR Acquisition:
 - The spectrum is acquired on a 500 MHz spectrometer.
 - Typical parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - The spectrum is acquired on the same spectrometer operating at 125 MHz for carbon.
 - A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon (unless coupled to fluorine).
 - A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

- Sample Preparation:
 - A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
 - The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
 - A background spectrum of the clean ATR crystal is first collected.
 - The sample spectrum is then recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .

- The spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

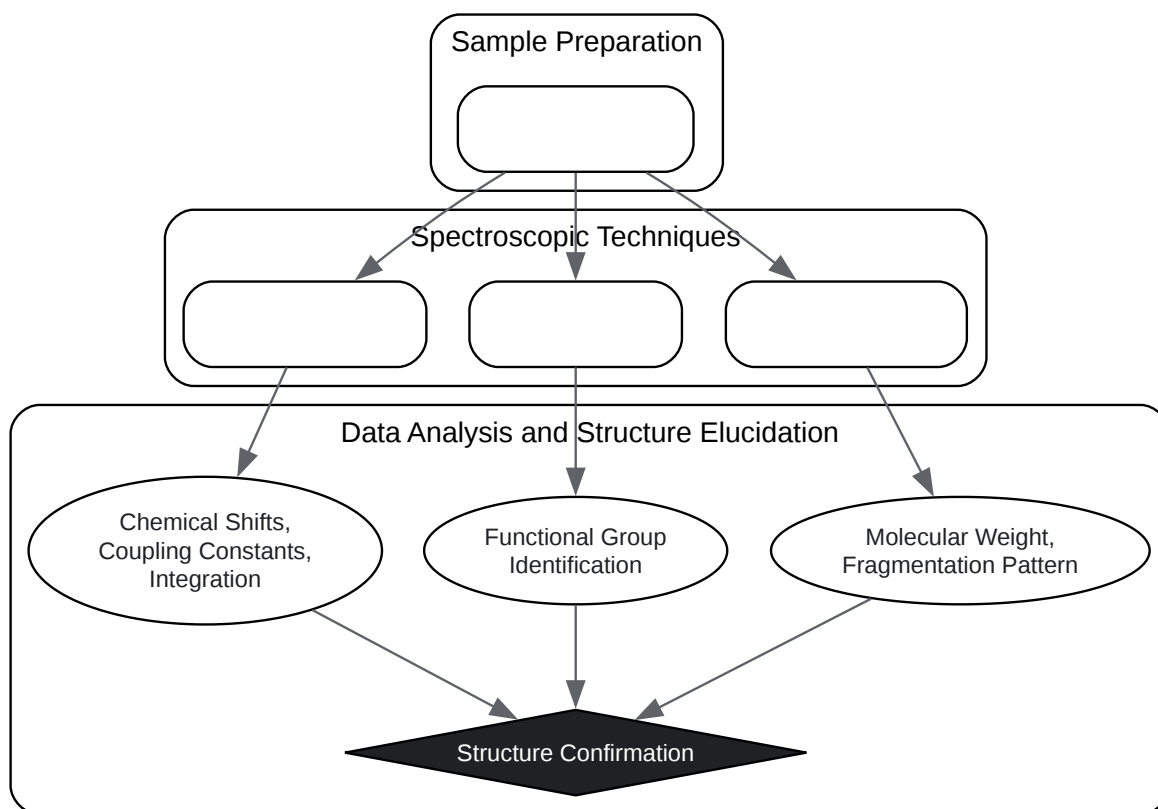
Mass Spectrometry (MS)

- Sample Introduction:
 - The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization:
 - Electron Ionization (EI) is used, with a standard electron energy of 70 eV.
- Mass Analysis:
 - The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) analyzer.
- Detection:
 - An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **5-(Bromomethyl)-2-fluorobenzonitrile**.

Workflow for Spectroscopic Analysis of 5-(Bromomethyl)-2-fluorobenzonitrile



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Caption: Spectroscopic analysis workflow.

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